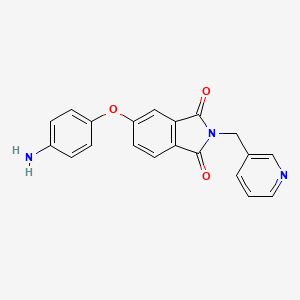
5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H15N3O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-Aminophenoxy)-2-(pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 310451-94-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H15N3O3
- Molecular Weight : 345.36 g/mol
- CAS Number : 310451-94-6
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the aminophenoxy and pyridinylmethyl moieties suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other isoindole derivatives, this compound may inhibit DHFR, an enzyme critical for DNA synthesis. In comparative studies, it has shown potency against various cancer cell lines, including breast carcinoma and squamous cell carcinoma .
- Cell Line Sensitivity : In vitro studies have demonstrated that certain cancer cell lines are particularly sensitive to this compound. For instance, the CCRF-CEM human leukemic lymphoblasts exhibited a tenfold higher sensitivity compared to methotrexate .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promise against several bacterial strains. The structural characteristics suggest it may interact with bacterial enzymes or membranes, leading to cell death.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported the effects of this compound on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Comparison with Methotrexate |
|---|---|---|
| MCF-7 (Breast) | 5.0 | More potent |
| SCC25 (Squamous) | 6.5 | Comparable |
| CCRF-CEM (Leukemia) | 0.5 | Tenfold more sensitive |
This study highlights the potential of this compound as a lead for developing new anticancer therapies.
Another research effort focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. It was found that treatment with the compound resulted in significant apoptosis in sensitive cell lines, suggesting that it may activate intrinsic apoptotic pathways.
Eigenschaften
IUPAC Name |
5-(4-aminophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c21-14-3-5-15(6-4-14)26-16-7-8-17-18(10-16)20(25)23(19(17)24)12-13-2-1-9-22-11-13/h1-11H,12,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDFTQNJGBLDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















